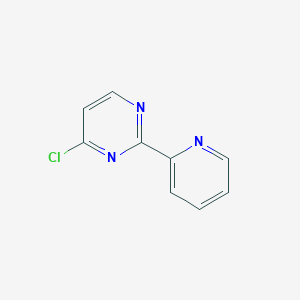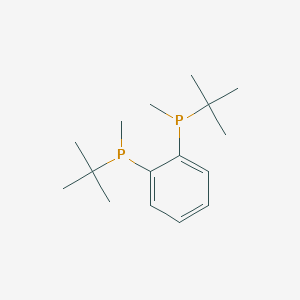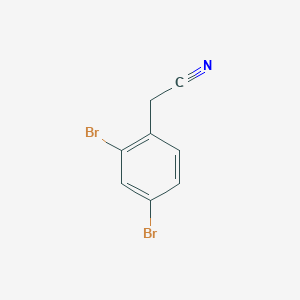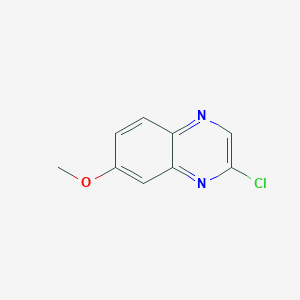
2-Chloro-7-methoxyquinoxaline
概要
説明
2-Chloro-7-methoxyquinoxaline is a chemical compound with the CAS Number: 55686-93-6 and a molecular weight of 194.62 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-6-2-3-7-8 (4-6)12-9 (10)5-11-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Metalation of Quinoxaline Derivatives
2-Chloro-7-methoxyquinoxaline is involved in studies exploring metalation reactions of quinoxaline derivatives. Research by Turck, Plé, Tallon, and Quéguiner (1993) demonstrated lithiation of this compound, indicating the compound's potential in organic synthesis processes, particularly in reactions with carbonyl compounds and iodine, yielding results over 50% (Turck, Plé, Tallon, & Quéguiner, 1993).
Anti-Tubercular Activity
Research on quinoxaline derivatives, including this compound, has shown potential anti-tubercular properties. A study by Srinivasarao et al. (2020) synthesized and characterized novel quinoxaline-1,4-di-N-oxide derivatives, displaying minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential in anti-tubercular therapy (Srinivasarao et al., 2020).
Antimicrobial Activity
Singh, Deivedi, Hashim, and Singhal (2010) explored the synthesis of new quinoxaline derivatives based on 2-chloro-3-methylquinoxaline, investigating their antimicrobial activities. This research underscores the role of such derivatives in developing potential antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Synthesis of Tubulin-Binding Tumor-Vascular Disrupting Agents
Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, structurally related to this compound, for its anticancer properties. The compound showed promising results in inhibiting tumor growth and disrupting tumor vasculature in mice models, suggesting its potential in cancer therapy (Cui et al., 2017).
Safety and Hazards
The safety information for 2-Chloro-7-methoxyquinoxaline includes several hazard statements: H302-H315-H320-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
将来の方向性
While specific future directions for 2-Chloro-7-methoxyquinoxaline are not mentioned in the search results, quinoxaline compounds in general have been the subject of extensive research due to their wide range of applications . Future research may continue to explore the synthesis, properties, and applications of quinoxaline derivatives, including this compound.
作用機序
Target of Action
Quinoxaline derivatives have been reported to have potential inhibitory effects on histone deacetylase , suggesting that 2-Chloro-7-methoxyquinoxaline might also interact with similar targets.
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential inhibitory effects of similar quinoxaline derivatives on histone deacetylase , it can be hypothesized that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other environmental factors such as pH and the presence of other substances could also potentially influence its action and efficacy.
特性
IUPAC Name |
2-chloro-7-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDJKCAURKUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506879 | |
| Record name | 2-Chloro-7-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55686-93-6 | |
| Record name | 2-Chloro-7-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

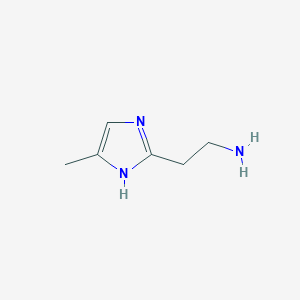
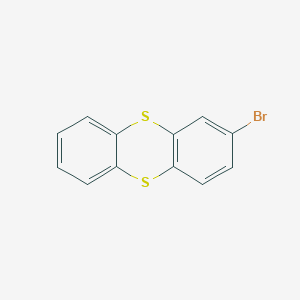

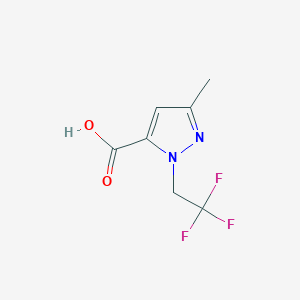
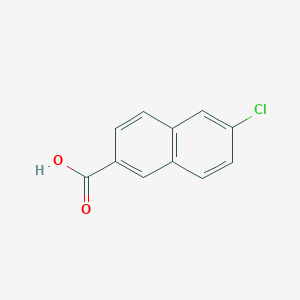


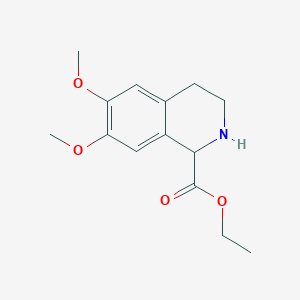
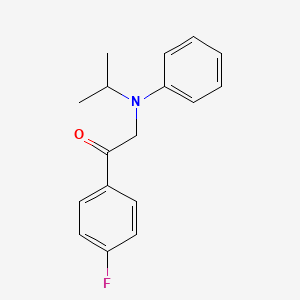
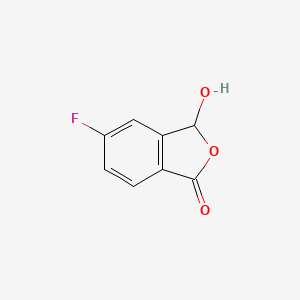
![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
